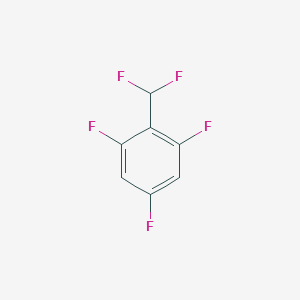

2-(Difluoromethyl)-1,3,5-trifluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Difluoromethyl)-1,3,5-trifluorobenzene is a fluorinated compound. Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various industries . The introduction of fluorinated groups into a target molecule can significantly influence the parent molecule’s reactivity, selectivity, physical, and biological properties .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical, and cross-coupling methods . A strategy for the construction of 2-fluoroindoles involves a formal [4+1] cyclization from readily accessible ortho-vinylanilines and difluorocarbene .Wissenschaftliche Forschungsanwendungen

1. Difluoromethylation of Heterocycles

- Application Summary: Difluoromethylation is crucial due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

- Methods of Application: The process involves the use of a radical process for difluoromethylation of heterocycles . The specific methods and technical details would be dependent on the particular heterocycle being functionalized.

- Results or Outcomes: The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .

2. Chemoprevention of Human Actinic Keratoses

- Application Summary: α-2-(Difluoromethyl)-dl-ornithine(DFMO), an irreversible inhibitor of ornithine decarboxylase, has been shown to suppress skin carcinogenesis in murine models after oral or topical administration .

- Methods of Application: A randomized, placebo-controlled study was designed using a topical hydrophilic ointment formulation with or without 10% (w/w) DFMO .

- Results or Outcomes: The 6-month DFMO treatment caused a 23.5% reduction in the number of Actinic Keratoses (AKs) as well as significant suppression of AK biopsy spermidine levels (26%; P = 0.04) .

3. Late-stage Difluoromethylation

- Application Summary: This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application: The process involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . The specific methods and technical details would be dependent on the particular compound being functionalized.

- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

4. Synthesis of 2-(Difluoromethyl)-1-(2-nitrophenylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-pyrrole

- Application Summary: This compound was synthesized using GP1 and XtalFluor-M® .

- Methods of Application: The title compound was isolated as a beige solid (0.29 g, 85% yield) after column chromatography (50% CH2Cl2/hexanes) .

- Results or Outcomes: The successful synthesis of this compound demonstrates the utility of 2-(Difluoromethyl)-1,3,5-trifluorobenzene in the synthesis of complex organic molecules .

5. Hydrolytic Reactivity of 2-Difluoromethyl Pyrroles

- Application Summary: α-Difluoromethyl pyrroles were found to be stable while N-protected with an electron-withdrawing group . Due to the propensity of pyrroles to access azafulvenium-like intermediates, the C–F bonds of an α-difluoromethyl substituent are labile under hydrolytic conditions .

- Methods of Application: The unsubstituted variant was exposed to the same conditions . Xtalfluor-M® was used to fluorinate the 2-formyl pyrrole, giving the α-difluoromethyl pyrrole in high yield (90%) .

- Results or Outcomes: The presence of certain electron-withdrawing substituents about the pyrrolic ring can accelerate this process, as determined through a kinetic comparison of the deprotection and subsequent hydrolysis reactions of N-protected β-aryl α-difluoromethyl pyrroles .

6. Photocatalytic Difluoromethylation

- Application Summary: In the realm of visible light photocatalytic transformations, late-stage difluoromethylation reactions have played relevant roles . The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .

- Methods of Application: The specific methods and technical details would be dependent on the particular compound being functionalized .

- Results or Outcomes: The development of more efficient and diverse methods through which to incorporate this functional moiety, either directly or via the fluorination of existing functionality, renders this group even more suitable for incorporation into a wide variety of frameworks .

Zukünftige Richtungen

The field of difluoromethylation has seen significant advances in recent years, and further landmark achievements are expected as organofluorine compounds are used increasingly in everyday applications . The development of environmentally friendly processes for fluorination and fluoroalkylation is a current area of interest .

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-1,3,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBTXMURKRFVAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592954 |

Source

|

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

CAS RN |

1214338-85-8 |

Source

|

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.